molecular formula C12H10FNO B13119571 2-Fluoro-6-methoxy-3-phenylpyridine

2-Fluoro-6-methoxy-3-phenylpyridine

Cat. No.: B13119571
M. Wt: 203.21 g/mol
InChI Key: UZXLKPOKNALTCB-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-3-phenylpyridine: is an organic compound with the molecular formula C12H10FNO It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the second position, a methoxy group at the sixth position, and a phenyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxy-3-phenylpyridine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2,6-difluoropyridine with phenylmagnesium bromide, followed by methylation of the resulting intermediate. The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base such as sodium hydride (NaH).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxy-3-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a methoxycarbonyl group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The fluorine atom can be selectively reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: 2-Methoxycarbonyl-6-methoxy-3-phenylpyridine.

    Reduction: 2-Hydro-6-methoxy-3-phenylpyridine.

    Substitution: 2-Amino-6-methoxy-3-phenylpyridine or 2-Thio-6-methoxy-3-phenylpyridine.

Scientific Research Applications

Chemistry: 2-Fluoro-6-methoxy-3-phenylpyridine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used as a probe to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It is also used in the development of fluorinated pharmaceuticals.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-3-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom, being highly electronegative, can form strong hydrogen bonds with target molecules, enhancing the binding affinity and specificity. The methoxy group can also participate in hydrogen bonding and contribute to the overall stability of the compound-target complex.

Comparison with Similar Compounds

  • 2-Fluoro-3-methoxy-6-phenylpyridine
  • 2-Fluoro-6-methoxy-4-phenylpyridine
  • 2-Fluoro-6-methoxy-3-methylpyridine

Comparison: Compared to similar compounds, 2-Fluoro-6-methoxy-3-phenylpyridine is unique due to the specific positioning of the fluorine, methoxy, and phenyl groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity. For example, the presence of the phenyl group at the third position can enhance the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for drug development.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

2-fluoro-6-methoxy-3-phenylpyridine

InChI

InChI=1S/C12H10FNO/c1-15-11-8-7-10(12(13)14-11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

UZXLKPOKNALTCB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

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